Cas no 1706738-98-8 (Trotabresib)

Trotabresib structure
Trotabresib structure
Produktname:Trotabresib
CAS-Nr.:1706738-98-8
MF:C21H21NO4S
MW:383.46074461937
CID:4767396
PubChem ID:118021883

Trotabresib Chemische und physikalische Eigenschaften

Namen und Kennungen

    • K424WH3WU0
    • Trotabresib
    • Trotabresib [USAN]
    • BDBM285044
    • US10023592, Example 89
    • QC5487
    • WHO 11839
    • Cn1cc(-c2cc(ccc2OCC2CC2)S(C)(=O)=O)c2ccccc2c1=O
    • 4-[2-(cyclopropylmethoxy)-5-methylsulfonylphenyl]-2-methylisoquinolin-1-one
    • 1(2H)-Isoquinolinone, 4-(2-(cyclopropylmethoxy)-5-(methylsulfonyl)phenyl)-2-methyl-
    • 4-(2-(cyclopropylmethoxy)-5-(methylsulfonyl)phenyl)-2-methylisoquinolin-1(2H)-one
    • 4-[2-(cyclopropylmethoxy)- 5-methylsulfonylphenyl]-2-
    • Unii-K424WH3WU0
    • CC-90010
    • CC90010
    • Trotabresib (USAN)
    • EX-A4706
    • QC-5487
    • 4-[2-(cyclopropylmethoxy)- 5-methylsulfonylphenyl]-2- methylisoquinolin-1-one
    • SCHEMBL16650974
    • 4-[2-(cyclopropylmethoxy)-5-methanesulfonylphenyl]-2-methylisoquinolin-1-one
    • CS-0140478
    • s3573
    • TROTABRESIB [INN]
    • Trotabresib (CC-90010)?
    • MS-26303
    • CC-90010 [WHO-DD]
    • 4-[2-(Cyclopropylmethoxy)-5-(methylsulfonyl)phenyl]-2-methyl-1(2h)-isoquinolinone
    • C21H21NO4S
    • GLXC-25755
    • HY-137573
    • AKOS040755233
    • DB-195194
    • UWZAJPITKGWMFJ-UHFFFAOYSA-N
    • UHI
    • CHEMBL4650366
    • CC 90010 [WHO-DD]
    • Bet inhibitor cc-90010
    • 1706738-98-8
    • AT33909
    • Cc 90010
    • 4-(2-(CYCLOPROPYLMETHOXY)-5-METHYLSULFONYLPHENYL)-2-METHYLISOQUINOLIN-1-ONE
    • (4P)-4-[2-(cyclopropylmethoxy)-5-(methanesulfonyl)phenyl]-2-methylisoquinolin-1(2H)-one
    • D12006
    • Inchi: 1S/C21H21NO4S/c1-22-12-19(16-5-3-4-6-17(16)21(22)23)18-11-15(27(2,24)25)9-10-20(18)26-13-14-7-8-14/h3-6,9-12,14H,7-8,13H2,1-2H3
    • InChI-Schlüssel: UWZAJPITKGWMFJ-UHFFFAOYSA-N
    • Lächelt: S(C)(C1=CC=C(C(=C1)C1=CN(C)C(C2C=CC=CC1=2)=O)OCC1CC1)(=O)=O

Berechnete Eigenschaften

  • Genaue Masse: 383.11912932g/mol
  • Monoisotopenmasse: 383.11912932g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 27
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 706
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 72.1
  • XLogP3: 2.6

Trotabresib Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
ChemScence
CS-0140478-50mg
Trotabresib
1706738-98-8 99.57%
50mg
$1300.0 2022-04-27
ChemScence
CS-0140478-10mg
Trotabresib
1706738-98-8 99.57%
10mg
$480.0 2022-04-27
ChemScence
CS-0140478-100mg
Trotabresib
1706738-98-8 99.57%
100mg
$2000.0 2022-04-27
eNovation Chemicals LLC
Y1232702-50mg
CC-90010
1706738-98-8 99%
50mg
$2180 2024-06-05
eNovation Chemicals LLC
Y1232702-100mg
CC-90010
1706738-98-8 99%
100mg
$3305 2024-06-05
DC Chemicals
DC41049-250mg
CC-90010
1706738-98-8 >98%
250mg
$1900.0 2023-09-15
1PlusChem
1P01V7XJ-100mg
CC-90010
1706738-98-8 99%
100mg
$2325.00 2024-06-19
MedChemExpress
HY-137573-10mM*1 mL in DMSO
Trotabresib
1706738-98-8 99.53%
10mM*1 mL in DMSO
¥2310 2024-05-24
1PlusChem
1P01V7XJ-1mg
CC-90010
1706738-98-8 ≥98%
1mg
$85.00 2024-06-19
Ambeed
A1477194-10mg
4-(2-(Cyclopropylmethoxy)-5-(methylsulfonyl)phenyl)-2-methylisoquinolin-1(2H)-one
1706738-98-8 99%
10mg
$480.0 2024-08-03
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1706738-98-8)Trotabresib
A949932
Reinheit:99%/99%/99%
Menge:5mg/10mg/100mg
Preis ($):270.0/432.0/1800.0
atkchemica
(CAS:1706738-98-8)Trotabresib
CL6246
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung